4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine
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Overview
Description
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a hydrazinylidene group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method includes the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of sodium ethoxide (NaOEt). This reaction yields ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 3-[2-(4-Methylphenyl)hydrazinylidene][1,3]thiazolo-[3,2-a]benzimidazol-2(3H)-one
Uniqueness
4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine is unique due to its specific hydrazinylidene and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic versatility .
Properties
CAS No. |
60269-94-5 |
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Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N5/c1-11-7-9-13(10-8-11)18-20-15-14(19-21-16(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,21) |
InChI Key |
MDHHCUWFIFTYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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